5-Bromo-2-Cyanopyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-bromo-2-cyanopyridine and its derivatives, such as 5-bromo-2,2'-bipyridines, has been achieved through multiple methods. Notably, Romero and Ziessel (1995) reported a selective synthesis via direct bromination and radical decarboxylative bromination of corresponding acid chlorides (Romero & Ziessel, 1995). Another approach by Schwab et al. (2002) involves Stille coupling for the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Molecular Structure Analysis
Anuradha et al. (2014) synthesized 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a derivative of 5-bromo-2-cyanopyridine. They performed a comprehensive molecular structure analysis using spectroscopic techniques and X-ray diffraction, confirming the compound's structure (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of 5-bromo-2-cyanopyridine derivatives have been explored in various studies. For instance, Alonso et al. (2001) demonstrated Grob-type fragmentation of N-alkyl-2-cyano-5-bromopiperidines to unsaturated imidoyl cyanides, highlighting the compound's versatility in synthetic chemistry (Alonso et al., 2001).
Physical Properties Analysis
The physical properties of 5-bromo-2-cyanopyridine derivatives, including their molecular structure, vibrational characteristics, and thermodynamics, have been thoroughly investigated. Abraham et al. (2017) conducted experimental and theoretical studies on 2-Amino-3-bromo-5-nitropyridine, offering insights into the molecule's equilibrium geometry, vibrational frequencies, and thermodynamic properties (Abraham, Prasana, & Muthu, 2017).
Scientific Research Applications
Convertible Isocyanide for Multicomponent Chemistry : A study by van der Heijden et al. (2016) in "Organic Letters" describes 2-bromo-6-isocyanopyridine as an optimal convertible isocyanide for multicomponent chemistry. This compound offers stability and synthetic efficiency, with potential applications in the efficient two-step synthesis of carfentanil (Gydo van der Heijden, J. A. W. Jong, E. Ruijter, R. Orru, 2016).
Synthesis of Lonafarnib Intermediate : Song et al. (2004) in "Organic Letters" successfully synthesized 5-bromopyridyl-2-magnesium chloride, a key intermediate for the preparation of Lonafarnib, a potent anticancer agent, using an iodo-magnesium exchange reaction (Jinhua J. Song, N. Yee, Zhulin Tan, J. Xu, S. Kapadia, C. Senanayake, 2004).
Preparation of Metal-Complexing Molecular Rods : A study by Schwab et al. (2002) in "The Journal of Organic Chemistry" details the efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, facilitating the preparation of metal-complexing molecular rods with high yields (P. Schwab, F. Fleischer, J. Michl, 2002).
Monoclonal Antibodies for DNA Replication Detection : Gratzner's 1982 study in "Science" introduced monoclonal antibodies specific for 5-bromodeoxyuridine, which can rapidly detect low levels of DNA replication in cultured cells, providing a new tool for detecting DNA replication in vitro (H. Gratzner, 1982).
Stem Cell Research and Oncology : Schneider and d’Adda di Fagagna (2012) in "Nucleic Acids Research" reported that exposure to BrdU can cause neural stem cells to undergo glial differentiation, suggesting caution in its use in stem cell research and potential for differentiation therapy in oncology (L. Schneider, F. d’Adda di Fagagna, 2012).
Safety And Hazards
5-Bromo-2-cyanopyridine is toxic if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . If symptoms persist, it is advised to call a physician .
properties
IUPAC Name |
5-bromopyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHUVBQFSNBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355754 | |
Record name | 5-Bromo-2-Cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-Cyanopyridine | |
CAS RN |
97483-77-7 | |
Record name | 5-Bromo-2-Cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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